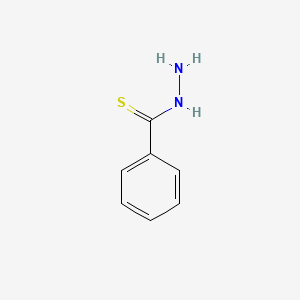

benzothiohydrazide

Übersicht

Beschreibung

Benzothiohydrazide is a chemical compound known for its antibacterial and anti-tubercular properties. It is an analogue of the anti-tubercular agent isoniazid and exhibits significant activity against Mycobacterium tuberculosis . The compound has a molecular formula of C7H8N2S and a molecular weight of 152.22 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzothiohydrazide can be synthesized through the reaction of ortho-aminohydrazobenzene with phenyl isothiocyanate in a 1:1 molar ratio . The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Benzothiohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um entsprechende Sulfoxide und Sulfone zu bilden.

Reduktion: Es kann reduziert werden, um Hydrazinderivate zu bilden.

Substitution: Es kann nukleophile Substitutionsreaktionen mit Elektrophilen eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Elektrophile wie Alkylhalogenide und Acylchloride werden häufig verwendet.

Wichtige gebildete Produkte:

Oxidation: Sulfoxide und Sulfone.

Reduktion: Hydrazinderivate.

Substitution: Verschiedene substituierte Benzothiohydraziderivate.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Benzothiohydrazide can be synthesized through the reaction of ortho-amino hydrazobenzene with phenyl isothiocyanate. This process yields a compound that can be further characterized using various spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy. The structural properties of this compound complexes with transition metals have also been studied, revealing octahedral geometries with tridentate coordination modes .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Antimicrobial Activity : Several studies have reported that this compound derivatives possess significant antibacterial properties against various strains, including Gram-positive and Gram-negative bacteria. For instance, transition metal complexes of this compound have shown promising antibacterial effects .

- Antitumor Activity : Research indicates that this compound derivatives can inhibit the proliferation of cancer cells. A notable study found that certain derivatives exhibited potent antiproliferative activity against human cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values in the low micromolar range .

- Anticonvulsant Properties : Some this compound derivatives have been evaluated for their anticonvulsant activity, showing potential as therapeutic agents for central nervous system disorders .

- Anti-inflammatory Effects : Molecular docking studies suggest that this compound complexes may have anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Transition Metal Complexes

Recent research has focused on synthesizing copper(II)-benzothiohydrazide complexes. These complexes were characterized by X-ray diffraction and thermal analysis, revealing their potential as anti-inflammatory agents through their interaction with biological targets associated with inflammation and allergy .

Anticancer Studies

A series of novel this compound derivatives were synthesized and tested for their efficacy against various cancer cell lines. One study highlighted a compound that demonstrated exceptional antiproliferative activity against HepG2 cells, suggesting its potential as an anticancer agent targeting epidermal growth factor receptors (EGFR) .

Antimicrobial Research

This compound derivatives have been evaluated for their antimicrobial properties against multiple bacterial strains. One study reported significant inhibition against Staphylococcus aureus and Escherichia coli, indicating the therapeutic potential of these compounds in treating bacterial infections .

Data Tables

| Activity | Compound | Target | IC50 Value (μM) |

|---|---|---|---|

| Antibacterial | This compound derivative | Staphylococcus aureus | 12 |

| Antitumor | This compound-Cu(II) complex | HepG2 | 0.21 |

| Anticonvulsant | Novel derivative | Pentylenetetrazole-induced | 15 |

| Anti-inflammatory | Cu(II)-benzothiohydrazide complex | Inflammation markers | Not specified |

Wirkmechanismus

Benzothiohydrazide exerts its effects by inhibiting the synthesis of mycolic acids in Mycobacterium tuberculosis. Mycolic acids are essential components of the bacterial cell wall, and their inhibition leads to cell death. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

Isoniazid: Another anti-tubercular agent with a similar mechanism of action.

Thiosemicarbazide: Shares structural similarities and exhibits similar chemical reactivity.

Hydrazine: A simpler analogue with similar reduction properties.

Uniqueness: Benzothiohydrazide is unique due to its combined antibacterial and anti-tubercular properties. Its ability to inhibit mycolic acid synthesis makes it a valuable compound in the fight against tuberculosis .

Biologische Aktivität

Benzothiohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound is characterized by the presence of a hydrazine functional group attached to a thioamide. The synthesis typically involves the reaction of ortho-amino hydrazobenzene with phenyl isothiocyanate, which yields various derivatives with modified biological properties .

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Antitubercular Activity : this compound has shown significant efficacy against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) reported at 132 μM for the wild type (H37Rv) and 264 μM for clinical mutants .

- Anticancer Properties : Some this compound derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. For instance, certain compounds demonstrated IC50 values as low as 0.15 µM against HeLa cells, indicating potent anticancer activity .

- Antibacterial and Antifungal Effects : The compound has also been studied for its antibacterial and antifungal properties. Various derivatives have displayed promising results in inhibiting bacterial growth and fungal infections .

The biological activities of this compound are attributed to several mechanisms:

- EGFR Inhibition : Some derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. For example, specific compounds showed IC50 values comparable to established EGFR inhibitors like erlotinib .

- Urease Inhibition : this compound derivatives have been evaluated for their urease inhibitory activity, with some compounds exhibiting IC50 values ranging from 13.33 µM to 251.74 µM, suggesting potential applications in treating urease-related disorders .

Case Studies

-

Anticancer Activity Study :

A series of novel this compound derivatives were synthesized and tested against multiple cancer cell lines, including A549 (lung), MCF-7 (breast), HeLa (cervical), and HepG2 (liver). Compound H20 emerged as a potent inhibitor with an IC50 of 0.08 µM against EGFR, demonstrating significant antiproliferative effects across all tested lines . -

Antitubercular Activity Investigation :

A study focused on assessing the antitubercular properties of this compound revealed its effectiveness against M. tuberculosis strains, highlighting its potential as a lead compound for developing new antitubercular agents .

Table 1: Biological Activities of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| H20 | Anticancer | HeLa | 0.15 |

| H20 | EGFR Inhibition | EGFR | 0.08 |

| This compound | Antitubercular | M. tuberculosis H37Rv | 132 |

| Compound 6 | Urease Inhibition | Urease | 13.33 |

| Compound 25 | Urease Inhibition | Urease | 251.74 |

Eigenschaften

IUPAC Name |

benzenecarbothiohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-9-7(10)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNALOBAQBMAHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391798 | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-40-7 | |

| Record name | Benzenecarbothioic acid, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenecarbothiohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-aminobenzenecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.